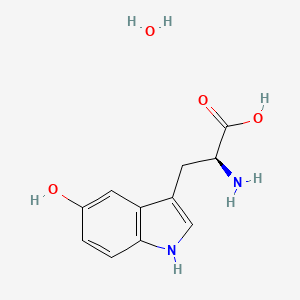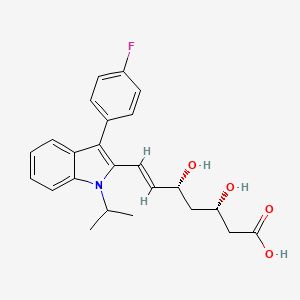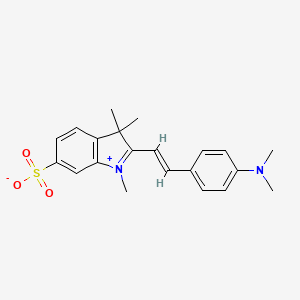![molecular formula C27H29ClO6 B1146016 21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione CAS No. 83881-09-8](/img/structure/B1146016.png)
21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione involves several steps. One common method includes the acylation of a steroidal intermediate with furan-2-carboxylic acid . The reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts to facilitate the reaction . Industrial production methods are similar but are scaled up to produce larger quantities of the compound for commercial use .
Chemical Reactions Analysis
21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce chlorine or bromine atoms into the molecule.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione can be compared with other impurities of mometasone furoate, such as:
Mometasone Furoate EP Impurity A: 21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl acetate.
Mometasone Furoate EP Impurity B: 21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl benzoate.
Mometasone Furoate EP Impurity C: 21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl propionate.
This compound is unique due to its specific chemical structure, which includes a furan-2-carboxylate group . This structural difference can influence its chemical properties and reactivity compared to other impurities .
Properties
CAS No. |
83881-09-8 |
|---|---|
Molecular Formula |
C27H29ClO6 |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
[(1R,2S,10S,13R,14S,15S,17S)-14-(2-chloroacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-24(16,2)27(18)22(33-27)13-25(19,3)26(15,21(30)14-28)34-23(31)20-5-4-10-32-20/h4-5,8-10,12,15,18-19,22H,6-7,11,13-14H2,1-3H3/t15-,18+,19?,22+,24+,25+,26-,27+/m1/s1 |
InChI Key |
PGAGVJAYRDPYKY-XQKYKMFXSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |
Isomeric SMILES |
C[C@@H]1CC2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35[C@@H](O5)C[C@@]2([C@@]1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |
Synonyms |
(9β,11β,16α)-21-Chloro-9,11-epoxy-17-[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4-diene-3,20-dione; Mometasone Furoate Impurity D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)
![2,5-Diazabicyclo[2.2.1]heptane, 1-methyl-2-(trifluoroacetyl)-, (1R)- (9CI)](/img/new.no-structure.jpg)




![ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)](/img/structure/B1145951.png)
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)



